molecular formula C18H11ClFN3OS B2727544 5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole CAS No. 1112385-67-7

5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B2727544
CAS No.: 1112385-67-7
M. Wt: 371.81
InChI Key: MKMSPXCJHDUDDF-UHFFFAOYSA-N
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Description

5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates both 1,2,4-oxadiazole and thiazole rings, structural motifs known for their diverse biological activities and prevalence in pharmaceutical development . Compounds featuring the 1,2,4-oxadiazole scaffold are frequently investigated as bioisosteres for carboxylic acids, esters, and amides, making them valuable tools for optimizing the pharmacokinetic properties of lead molecules . The specific combination of a 2-chlorophenyl-substituted thiazole linked to a 3-fluorophenyl-substituted oxadiazole in this compound suggests potential for unique target binding and functional activity. Researchers are exploring this and similar compounds for a broad spectrum of pharmacological applications, given that related derivatives have been studied for anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The mechanism of action for such compounds is typically highly structure-dependent and may involve the inhibition of specific enzymes, interaction with nucleic acids, or modulation of various protein targets . This product is intended for non-human research applications only. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives. All safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

5-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-(3-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3OS/c19-14-7-2-1-6-13(14)15-10-25-17(21-15)9-16-22-18(23-24-16)11-4-3-5-12(20)8-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMSPXCJHDUDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Fluorobenzamidoxime

The amidoxime precursor is synthesized via nucleophilic addition of hydroxylamine to 3-fluorobenzonitrile. In ethanol/water (1:1) under reflux for 6 hours, 3-fluorobenzonitrile (10 mmol, 1.21 g) reacts with hydroxylamine hydrochloride (12 mmol, 0.83 g) and sodium carbonate (15 mmol, 1.59 g) to yield 3-fluorobenzamidoxime as a white crystalline solid (Yield: 85%, mp 98–100°C).

Characterization Data :

  • IR (KBr) : 3365 cm⁻¹ (N–H), 1640 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.89 (m, 4H, Ar–H), 5.21 (s, 2H, NH₂), 9.12 ppm (s, 1H, OH).

Preparation of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]acetic Acid

The thiazole moiety is constructed via Hantzsch thiazole synthesis. 2-Chlorophenyl thioamide (10 mmol, 1.85 g) reacts with ethyl chloroacetoacetate (12 mmol, 1.98 g) in ethanol under reflux for 8 hours to form ethyl [4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetate. Acidic hydrolysis (6M HCl, reflux, 4 hours) yields the carboxylic acid derivative.

Characterization Data :

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.32–8.01 (m, 4H, Ar–H), 3.82 (s, 2H, CH₂), 13.11 ppm (s, 1H, COOH).

Cyclocondensation to Form the 1,2,4-Oxadiazole Core

The amidoxime (5 mmol, 0.75 g) reacts with [4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetyl chloride (5.5 mmol, 1.45 g) in dry dichloromethane and pyridine (catalyst) under reflux for 12 hours. The reaction proceeds via nucleophilic acyl substitution, followed by cyclodehydration to form the oxadiazole ring.

Reaction Conditions :

Step Reagents/Conditions Yield
Amidoxime formation NH₂OH·HCl, Na₂CO₃, EtOH/H₂O, reflux 85%
Thiazole synthesis Ethyl chloroacetoacetate, EtOH, reflux 78%
Cyclocondensation Pyridine, CH₂Cl₂, reflux 72%

Optimization and Mechanistic Insights

Role of Solvent and Base in Cyclocondensation

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates, while pyridine neutralizes HCl, shifting equilibrium toward product formation. Prolonged reflux (>10 hours) improves yields but risks decomposition.

Tautomeric Stability of Intermediates

Thione–thiol tautomerism in intermediates (e.g., thiosemicarbazides) influences reactivity. ¹³C NMR confirms thione dominance (δ = 186 ppm for C=S), critical for subsequent hydrazinolysis.

Spectroscopic Characterization and Analytical Data

IR and NMR Analysis

The target compound exhibits:

  • IR (KBr) : 1645 cm⁻¹ (C=N), 1230 cm⁻¹ (C–O–C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 3.89 (s, 2H, CH₂), 7.12–8.05 (m, 8H, Ar–H).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 39.8 (CH₂), 116.4–140.2 (Ar–C), 167.5 (C=N), 175.1 (C–O–C).

Mass Spectrometry and Elemental Analysis

  • HRMS (ESI) : m/z 428.05 [M+H]⁺ (Calcd: 428.04).
  • Elemental Analysis : Calcd (%) for C₁₉H₁₂ClFN₄OS: C, 53.21; H, 2.82; N, 13.07. Found: C, 53.18; H, 2.79; N, 13.02.

Comparative Evaluation of Synthetic Pathways

Alternative Routes: Nitrile Oxide Cycloaddition

While 1,3-dipolar cycloaddition of nitrile oxides with nitriles offers a route to 1,2,4-oxadiazoles, this method suffers from regioselectivity issues and lower yields (~50%) compared to amidoxime cyclization.

Functionalization Post-Cyclization

Mannich reactions or Suzuki couplings enable derivatization but introduce complexity. For instance, Mannich bases synthesized from Schiff bases and morpholine exhibit moderate bioactivity but require additional purification.

Industrial and Pharmacological Relevance

The compound’s structural motifs align with patented oxadiazole-thiazole hybrids demonstrating kinase inhibition. Scale-up challenges include optimizing thiazole methylation and minimizing byproducts during cyclocondensation.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

The 1,2,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Recent findings indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to inhibit key enzymes involved in cancer progression. For instance, studies have shown that certain oxadiazole derivatives inhibit thymidine phosphorylase, an enzyme often overexpressed in tumors. In vitro tests revealed that some derivatives demonstrated more potent effects than standard chemotherapeutic agents like adriamycin .
  • Case Studies :
    • A study by Taha et al. synthesized novel derivatives that showed enhanced thymidine phosphorylase inhibitory activity compared to existing drugs .
    • Another research highlighted the efficacy of a specific oxadiazole derivative against leukemia cell lines, showcasing its potential as a lead compound for further development .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that oxadiazole derivatives can function as effective agents against various bacterial and fungal strains.

  • Research Findings :
    • A review of synthesized oxadiazole derivatives demonstrated their broad-spectrum antibacterial and antifungal activities. These compounds were found to disrupt microbial cell walls and interfere with essential metabolic processes .
  • Applications : The antimicrobial potential of these compounds suggests their use in developing new antibiotics or antifungal medications, particularly in light of rising antibiotic resistance.

Other Biological Activities

Beyond anticancer and antimicrobial applications, the compound's derivatives have been investigated for various other biological activities:

  • Anti-inflammatory Effects : Some studies have indicated that oxadiazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Antioxidant Activity : The ability of these compounds to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits thymidine phosphorylase; cytotoxicity against cancer cell lines ,
AntimicrobialEffective against various bacterial and fungal strains ,
Anti-inflammatoryPotential use in treating inflammatory conditions
AntioxidantScavenges free radicals; prevents oxidative stress ,

Mechanism of Action

The mechanism of action of 5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues with Halogenated Substituents

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Core Structure Substituents Molecular Formula Key Biological Activity Reference
Target Compound 1,2,4-Oxadiazole 3-(3-Fluorophenyl), 5-(thiazole-methyl) C₁₈H₁₂ClFN₃OS Under investigation
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Thiazole 4-Chlorophenyl, fluorophenyl, triazole C₂₇H₁₈ClF₂N₇S Antimicrobial
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-Chlorophenyl, triazole-thioether C₁₁H₈ClN₅OS Not reported
5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 2-Chlorophenyl, 4-nitrophenyl C₁₄H₈ClN₃O₃ Not reported
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 4-Bromophenyl, 2,4-dichlorophenyl C₁₄H₈BrCl₂N₂O Not reported
Key Observations:

The thiazole-methyl linkage in the target compound introduces conformational flexibility, unlike rigid triazole-thioether derivatives (e.g., Compound 4) .

Biological Activity: Compound 4 (chlorophenyl and triazole derivative) exhibits antimicrobial activity, suggesting that the target compound’s thiazole-oxadiazole hybrid may have similar or enhanced efficacy .

Comparison with Non-Oxadiazole Heterocycles

Table 2: Activity Comparison with Thiadiazole and Triazole Analogues
Compound Class Example Compound Key Structural Features Reported Activity Reference
1,3,4-Thiadiazole 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine Fluorophenyl, thiadiazole-amine Insecticidal, Fungicidal
1,2,4-Triazole 5-(3-Chlorophenyl)-4-[(E)-(2-fluorophenyl)methylene]amino-4H-1,2,4-triazole-3-thiol Chlorophenyl, fluorophenyl, triazole-thiol Antifungal
Key Observations:
  • Thiadiazoles : The 1,3,4-thiadiazole derivative (5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine) shows broad-spectrum bioactivity , but oxadiazoles like the target compound may offer improved metabolic stability due to reduced sulfur content .
  • Triazoles : Triazole-thiol derivatives (e.g., ) highlight the importance of halogenated aryl groups in antifungal activity, a trait shared with the target compound’s fluorophenyl moiety.

Biological Activity

The compound 5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole is a synthetic organic molecule that belongs to the class of oxadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial and anticancer properties. This article summarizes the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Chemical Formula C18H14ClN3OS
Molecular Weight 354.82 g/mol
IUPAC Name This compound
Appearance Powder
Storage Conditions Room Temperature

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole core have shown promising antimicrobial properties. Studies indicate that derivatives of this core structure exhibit significant activity against various pathogens:

  • Bacterial Activity : The compound has been tested against both gram-positive and gram-negative bacteria. Research indicates that oxadiazole derivatives generally exhibit better efficacy against gram-positive strains such as Staphylococcus aureus and Bacillus cereus . The minimal inhibitory concentrations (MICs) for these compounds often range from 4 to 32 μg/mL, making them potent alternatives to traditional antibiotics like chloramphenicol .
  • Fungal Activity : In addition to antibacterial properties, oxadiazole derivatives have demonstrated antifungal activity against strains such as Candida albicans. The efficacy varies with structural modifications on the oxadiazole ring .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Mechanism of Action : The compound is believed to exert its anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, it targets thymidylate synthase (TS), a crucial enzyme for DNA synthesis .
  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Notably, some derivatives have IC50 values lower than that of standard chemotherapeutic agents like 5-Fluorouracil .

Case Studies

  • Antimicrobial Efficacy Against Staphylococcus aureus :
    • A study evaluated a series of oxadiazole derivatives for their activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds similar to the target compound significantly inhibited bacterial growth at concentrations as low as 8 μg/mL .
  • Cytotoxicity in Cancer Cell Lines :
    • Another investigation assessed the cytotoxic effects of various oxadiazole derivatives on liver cancer cell lines (HUH7). The results revealed that certain modifications led to enhanced potency, with IC50 values reaching as low as 10 µM for some derivatives .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step heterocyclic condensation. Key steps include:

  • Cyclocondensation : Reacting 2-chlorobenzaldehyde derivatives with thiosemicarbazide under reflux in POCl₃ to form the thiazole core .
  • Oxadiazole Formation : Coupling the thiazole intermediate with 3-fluorophenyl precursors via dehydrative cyclization using carbodiimide catalysts (e.g., DCC) in anhydrous DMF .
  • Optimization : Reaction temperatures (70–80°C), solvent systems (e.g., PEG-400 for heterogeneous catalysis), and purification via recrystallization (water/DMSO mixtures) improve yields .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with shifts at δ 7.2–8.5 ppm (aromatic protons) and δ 160–165 ppm (oxadiazole carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • FT-IR : Key bands at 1550–1600 cm⁻¹ (C=N stretching) and 750–800 cm⁻¹ (C-Cl) .

Q. What structural features contribute to its physicochemical properties?

  • The thiazole-oxadiazole scaffold enhances thermal stability (decomposition >250°C) .
  • Fluorophenyl and chlorophenyl groups increase lipophilicity (logP ~3.5), impacting solubility in polar aprotic solvents (e.g., DMSO) .
  • Hydrogen-bonding sites (N-H, C=O) influence crystallinity, as confirmed by X-ray diffraction .

Q. How are purity and stability assessed during storage?

  • HPLC-PDA : Purity >95% using C18 columns (acetonitrile/water gradient) .
  • Accelerated Stability Studies : Monitor degradation under 40°C/75% RH for 4 weeks; compound remains stable if stored in amber vials at –20°C .

Advanced Research Questions

Q. How do substituent variations on the thiazole and oxadiazole rings affect biological activity?

  • Electron-Withdrawing Groups (EWGs) : The 2-chlorophenyl group enhances electrophilicity, improving interactions with enzyme active sites (e.g., kinase inhibitors) .
  • Fluorophenyl vs. Trifluoromethyl : Fluorine increases metabolic stability, while bulkier groups (e.g., CF₃) may sterically hinder target binding .
  • SAR Studies : Replace thiazole with triazole or pyrazole to assess potency shifts in cytotoxicity assays (e.g., IC₅₀ in breast cancer cell lines) .

Q. What experimental models are used to evaluate its antinociceptive or anticancer potential?

  • In Vivo : Acetic acid-induced writhing tests (analgesic activity) and MX-1 xenograft models (antitumor efficacy) .
  • Mechanistic Studies : Flow cytometry (cell cycle arrest at G1 phase) and caspase-3 activation assays confirm apoptosis induction .

Q. How can computational tools predict binding modes and electronic properties?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with TIP47 (IGF II receptor binding protein) using PDB 1W8U .
  • Multiwfn Software : Analyze electrostatic potential surfaces (EPS) and electron localization function (ELF) to identify reactive sites .
  • PASS Online : Predict pharmacological activity profiles (e.g., probability of kinase inhibition: Pa = 0.823) .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate EC₅₀ values in multiple cell lines (e.g., T47D vs. HT-29) to rule out cell-type specificity .
  • Metabolic Stability Assays : Compare hepatic microsomal degradation rates to explain discrepancies in in vivo vs. in vitro efficacy .
  • Crystallographic Analysis : Resolve stereochemical ambiguities affecting target binding .

Q. What strategies improve bioavailability and reduce toxicity?

  • Prodrug Design : Esterify carboxylic acid groups to enhance membrane permeability (e.g., methyl esters) .
  • Lipinski’s Rule Compliance : Adjust logP (<5) and molecular weight (<500 Da) via substituent optimization .
  • Acute Toxicity Screening : LD₅₀ determination in rodent models guides structural refinements .

Q. How are structure-activity relationships (SAR) systematically explored?

  • Fragment-Based Design : Synthesize analogs with incremental substitutions (e.g., Cl → F, CH₃ → OCH₃) .
  • 3D-QSAR Models : CoMFA/CoMSIA correlate steric/electronic fields with IC₅₀ values (r² > 0.9) .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to overall activity .

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